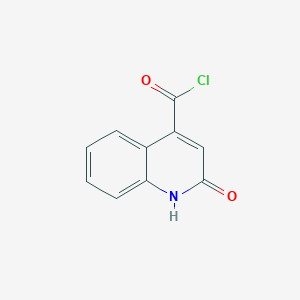

2-Hydroxyquinoline-4-formylchloride

Description

Contextualizing the Quinoline (B57606) Core Structure in Organic Chemistry

The quinoline core is a foundational motif in organic chemistry, classified as an aromatic heterocyclic compound. vedantu.comfiveable.me Its structure consists of a double-ring system where a benzene ring is fused to a pyridine ring at two adjacent carbon atoms. britannica.comresearchgate.net This fusion of a carbocyclic aromatic ring with a nitrogen-containing aromatic ring results in a planar, conjugated π-system that confers significant aromatic stability. fiveable.me

The presence of the nitrogen atom within the heterocyclic ring distinguishes quinoline from its carbocyclic analogue, naphthalene, imparting distinct chemical properties. The nitrogen atom acts as a weak base and an electron-withdrawing group, influencing the electron density distribution across the ring system and directing the outcomes of substitution reactions. vedantu.comfiveable.me

The significance of the quinoline scaffold is underscored by its prevalence in a vast array of natural products, particularly alkaloids, and synthetic molecules with profound biological activities. britannica.comresearchgate.net This structural unit is central to the efficacy of numerous pharmaceuticals, including antimalarial drugs like chloroquine and quinine, as well as compounds investigated for anticancer, antibacterial, and anti-inflammatory properties. fiveable.memdpi.com Consequently, the quinoline ring system is a subject of intense and ongoing research in medicinal chemistry and drug discovery. researchgate.netfiveable.me

Significance of the Formyl Chloride Moiety in Synthetic Strategy

The formyl chloride moiety (–COCl) is the acyl chloride derivative of formic acid. In synthetic organic chemistry, acyl chlorides are potent electrophiles, widely employed for the acylation of nucleophiles such as alcohols, amines, and aromatic rings. The formyl chloride group, specifically, is a reagent for formylation—the introduction of a formyl group (–CHO) into a molecule. wikipedia.org This functional group is a versatile precursor that can be readily converted into other functionalities, including aldehydes, amides, and esters.

However, formyl chloride itself is notably unstable and prone to decomposition into carbon monoxide (CO) and hydrogen chloride (HCl). stackexchange.combritannica.com Due to this instability, it is often generated in situ for immediate use in reactions like the Gattermann-Koch formylation of aromatic compounds. stackexchange.com In the context of a larger molecule like 2-Hydroxyquinoline-4-formylchloride, the formyl chloride group serves as a highly reactive site for covalent bond formation, allowing for the facile attachment of various substituents to the 4-position of the quinoline ring. This reactivity is central to its role as a synthetic intermediate, enabling the diversification of the core quinoline structure.

Aims and Scope of Academic Investigations into 2-Hydroxyquinoline-4-formylchloride

Academic investigations concerning 2-Hydroxyquinoline-4-formylchloride are primarily focused on its application as a versatile synthetic intermediate. The principal aim of utilizing this compound is to leverage its reactive formyl chloride group to construct novel, more elaborate quinoline derivatives. It is typically synthesized from its more stable precursor, 2-hydroxyquinoline-4-carboxylic acid, a compound recognized as a valuable building block in the synthesis of biologically active molecules. anshulchemicals.comsriramchem.com

The scope of research involves reacting 2-Hydroxyquinoline-4-formylchloride with a diverse range of nucleophiles. For example, its reaction with amines leads to the formation of corresponding amides, while reaction with alcohols yields esters. This strategy allows for the systematic generation of a library of 4-substituted 2-hydroxyquinoline (B72897) compounds. These newly synthesized derivatives are then often subjected to screening for potential biological activities, drawing upon the established pharmacological importance of the quinoline scaffold. mdpi.comanshulchemicals.com Research efforts explore the potential of these derivatives as anticancer, antimicrobial, or anti-inflammatory agents, contributing to structure-activity relationship (SAR) studies that guide the development of new therapeutic candidates. mdpi.comsriramchem.com

Chemical Properties and Data

Table 1: Physicochemical Properties of 2-Hydroxyquinoline-4-formylchloride

| Property | Value |

|---|---|

| CAS Number | 57659-08-2 echemi.comchemicalbook.com |

| Molecular Formula | C₁₀H₆ClNO₂ echemi.com |

| Molecular Weight | 207.61 g/mol echemi.com |

| Density | 1.466 g/cm³ echemi.com |

| Boiling Point | 427.9 °C at 760 mmHg echemi.com |

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1H-quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-10(14)7-5-9(13)12-8-4-2-1-3-6(7)8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXMGJKPFSKMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611444 | |

| Record name | 2-Oxo-1,2-dihydroquinoline-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57659-08-2 | |

| Record name | 2-Oxo-1,2-dihydroquinoline-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 2 Hydroxyquinoline 4 Formylchloride and Its Precursors

Established Chemical Syntheses of 2-Hydroxyquinoline-4-formylchloride

The conversion of the carboxylic acid to the acyl chloride is a critical step in the synthesis of the title compound.

The most direct and established method for synthesizing 2-Hydroxyquinoline-4-formylchloride (also known as 2-oxo-1,2-dihydroquinoline-4-carbonyl chloride) is through the acyl chlorination of its parent carboxylic acid, 2-Hydroxyquinoline-4-carboxylic acid. chemicalbook.comanshulchemicals.com This transformation is typically achieved using a chlorinating agent, with thionyl chloride (SOCl₂) being one of the most common and effective reagents for this purpose. youtube.comlibretexts.org

The reaction involves the carboxylic acid being treated with thionyl chloride, often in an inert solvent. The hydroxyl group of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. chemtube3d.com This is followed by a series of steps that result in the formation of the acyl chloride, with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture. libretexts.orgchemtube3d.com The use of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction rate. youtube.com The final product, the acyl chloride, is generally purified by distillation or used directly in subsequent reactions due to its reactivity. libretexts.org

General Reaction Scheme: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Synthetic Routes to Key Intermediates

The availability of the key precursor, 2-hydroxyquinoline-4-carboxylic acid, is paramount. Several synthetic pathways have been developed for its preparation.

One effective method for preparing 2-hydroxyquinoline-4-carboxylic acid involves the oxidation of a suitable precursor, such as a 2-hydroxy-4-halogenomethyl-quinoline. google.comgoogle.com A patented process describes the oxidation of 2-hydroxy-4-chloromethyl-quinoline using an excess of alkaline hydrogen peroxide. google.comgoogle.com This method provides high yields and purity. google.com The reaction proceeds by treating the starting material with hydrogen peroxide in an aqueous solution of an alkali metal hydroxide (B78521), such as sodium hydroxide. google.com The resulting product is the alkali metal salt of the desired carboxylic acid, which is then acidified to precipitate the free 2-hydroxyquinoline-4-carboxylic acid. google.comgoogle.com

Table 1: Reaction Conditions for Oxidative Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 2-hydroxy-4-chloromethylquinoline | google.comgoogle.com |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | google.comgoogle.com |

| Base | Sodium Hydroxide (NaOH) | google.com |

| Temperature | 35°C to 70°C | google.comgoogle.com |

| Mole Ratio (Start:H₂O₂) | 1:10 to 1:20 | google.com |

| Mole Ratio (Start:NaOH) | 1:6 to 1:15 | google.com |

| Reaction Time | 4 to 8 hours | google.com |

| Yield | ~84% | google.com |

A classical and versatile route to quinoline-4-carboxylic acids, including the 2-hydroxy derivative, is the Pfitzinger reaction. wikipedia.orgnih.gov This reaction typically involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org A specific variation, known as the Halberkann variant, utilizes N-acyl isatins which, upon reaction with a base, yield 2-hydroxy-quinoline-4-carboxylic acids directly. wikipedia.org

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then reacts with a carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org The Pfitzinger reaction and its variants offer a powerful tool for accessing a wide range of substituted quinoline (B57606) carboxylic acids from readily available isatins. nih.gov For instance, reacting isatin with acetophenone (B1666503) in a potassium hydroxide solution yields 2-phenylquinoline-4-carboxylic acid. nih.gov By selecting appropriate starting materials, this methodology can be adapted for the synthesis of 2-hydroxyquinoline-4-carboxylic acid.

Advanced Synthetic Techniques and Optimization in 2-Hydroxyquinoline-4-formylchloride Chemistry

To improve upon traditional synthetic methods, advanced techniques such as microwave-assisted synthesis have been explored.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green technique for accelerating chemical reactions and improving yields in the synthesis of heterocyclic compounds, including quinolines. benthamdirect.comacs.org This technology offers significant advantages over conventional heating methods, such as drastic reductions in reaction times (from hours to minutes), and enhanced product yields. benthamdirect.comnih.govcam.ac.uk

The application of microwave irradiation has been particularly effective in reactions like the Friedländer synthesis, a method for quinoline formation. nih.govcam.ac.uk For example, the reaction of 2-aminophenylketones with ketones, which proceeds very slowly under conventional heating, can be completed in as little as 5 minutes with excellent yields when conducted in a microwave reactor using neat acetic acid as both solvent and catalyst. nih.gov These findings suggest that the synthesis of 2-hydroxyquinoline-4-carboxylic acid and its subsequent conversion to 2-hydroxyquinoline-4-formylchloride could be significantly optimized through the adoption of microwave-assisted techniques. acs.orgbenthamdirect.com The controlled heating provided by microwaves can lead to higher purity of the final compounds. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Parameter | Conventional Method | Microwave-Assisted Method | Source |

|---|---|---|---|

| Reaction Time | Several days | 5-10 minutes | nih.gov |

| Yield | Very poor | Excellent (e.g., ~66-90%) | nih.gov |

| Conditions | Room temperature or reflux | 160°C, neat acetic acid | nih.gov |

| Environmental Impact | Higher energy consumption | Greener, less time and energy | benthamdirect.combenthamdirect.com |

Strategies for Improved Yield and Selectivity

The efficient synthesis of 2-hydroxyquinoline-4-formylchloride and its precursors is critical for its application in further chemical synthesis. Research has focused on optimizing reaction conditions and methodologies to maximize product output while minimizing the formation of byproducts. Key strategies to enhance yield and selectivity primarily revolve around the Vilsmeier-Haack reaction, control of reaction parameters, and the application of advanced techniques such as ultrasonication.

A significant method for the formylation of quinoline derivatives is the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.org This reaction has been demonstrated to be a highly effective and practical technique for producing substituted quinolines, including 2-chloro-3-formyl quinoline, with good yields ranging from 60-80%. chemijournal.com The efficiency of this method is attributed to its relatively short reaction times and reduced requirement for raw materials. chemijournal.com The Vilsmeier-Haack reagent, typically a mixture of phosphoryl chloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), reacts with electron-rich aromatic compounds to introduce a formyl group. wikipedia.orgorganic-chemistry.org

Precise control over reaction conditions is another crucial factor in improving synthetic outcomes. In the synthesis of 2-hydroxyquinoline-4-carboxylic acids, a direct precursor to the target compound, the oxidation of 2-hydroxy-4-halogenomethyl-quinolines can achieve high yields. By carefully managing the molar ratio of the starting material to hydrogen peroxide and an alkaline agent, and maintaining the reaction temperature between 35°C and 70°C, yields of approximately 84% have been reported. google.comgoogle.com This demonstrates that optimizing stoichiometry and temperature is a viable strategy for enhancing the yield of key intermediates.

Furthermore, the use of modern synthetic techniques has shown promise in boosting reaction efficiency. For instance, ultrasound-assisted synthesis has been successfully applied to the formylation of pyrimido[4,5-b]quinolindione derivatives using the Vilsmeier-Haack reagent, resulting in good yields. nih.gov This approach not only offers experimental simplicity but also aligns with the principles of green chemistry by potentially reducing reaction times and energy consumption. nih.gov

The following table summarizes the yields obtained for quinoline derivatives using various synthetic strategies, highlighting the effectiveness of these optimization approaches.

| Precursor/Derivative | Synthetic Method | Reagents | Yield (%) | Reference |

| 2-chloro-3-formyl quinoline | Vilsmeier-Haack Reaction | Acetanilide, POCl₃, DMF | 60-80 | chemijournal.com |

| 2-hydroxyquinoline-4-carboxylic acid | Oxidation | 2-hydroxy-4-chloromethylquinoline, H₂O₂, NaOH | ~84 | google.comgoogle.com |

| Pyrimido[4,5-b]quinoline-7-carbaldehyde derivatives | Ultrasound-assisted Vilsmeier–Haack | Aminopyrimidinones, dimedone, aromatic aldehydes | Good | nih.gov |

Reaction Chemistry and Derivatization of 2 Hydroxyquinoline 4 Formylchloride

Nucleophilic Substitution Reactions Involving the Formyl Chloride Group

The formyl chloride group in 2-hydroxyquinoline-4-formylchloride is a highly reactive acyl chloride. This functional group readily undergoes nucleophilic acyl substitution, a two-step addition-elimination mechanism. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, regenerating the carbonyl group and resulting in the substituted product. masterorganicchemistry.com

This reactivity allows for the synthesis of a variety of derivatives. For instance, reaction with amines yields amides, while reaction with alcohols or phenols produces esters. libretexts.org The efficiency of these reactions is often high due to the electrophilicity of the formyl chloride.

It is important to note that the reactivity of chloroquinolines in nucleophilic substitution reactions can be influenced by the position of the chlorine atom and the reaction conditions. For example, 2-chloroquinoline (B121035) exhibits different reactivity compared to 4-chloroquinoline, particularly in terms of acid catalysis. researchgate.net

Alkylation Reactions of 2-Hydroxyquinoline-4-formylchloride

Alkylation of 2-hydroxyquinoline (B72897) derivatives can occur at either the oxygen or nitrogen atom of the quinoline (B57606) ring, a concept of interest in developing selective synthetic protocols. researchgate.net While the provided search results discuss O-alkylation of 2-styryl-4-hydroxyquinoline, the principles can be extrapolated to 2-hydroxyquinoline-4-formylchloride. researchgate.net The regioselectivity of alkylation (O- versus N-alkylation) is influenced by factors such as the nature of the alkylating agent, the solvent, and the presence of a base. researchgate.net

For instance, selective O-alkylation is often desired to introduce specific functionalities without altering the core heterocyclic structure in a way that N-alkylation would. researchgate.net The development of protocols for selective alkylation is a significant area of research in quinoline chemistry. researchgate.net

Investigations into the Redox Transformations of 2-Hydroxyquinoline-4-formylchloride Derivatives

The quinoline ring system can undergo both oxidation and reduction reactions. The oxidation of 2-hydroxy-4-halogenomethyl-quinolines to 2-hydroxyquinoline-4-carboxylic acids using alkaline hydrogen peroxide has been reported. google.comgoogle.com This suggests that the formyl chloride derivative could potentially be oxidized to the corresponding carboxylic acid under controlled conditions.

Conversely, the reduction of quinoline derivatives can lead to various hydroquinoline structures. While specific redox transformations of 2-hydroxyquinoline-4-formylchloride are not detailed in the provided results, the general chemistry of quinolines indicates that the heterocyclic ring can be reduced under various conditions. The choice of reducing agent and reaction conditions would determine the extent of reduction.

Catalytic Applications in Transformations of 2-Hydroxyquinoline-4-formylchloride

Catalysis plays a crucial role in the synthesis and functionalization of quinoline derivatives. For instance, bismuth chloride (BiCl3) has been used as a catalyst for the synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. nih.gov Palladium catalysts are extensively used in cross-coupling reactions to functionalize the quinoline ring. chemrxiv.org

In the context of 2-hydroxyquinoline-4-formylchloride, catalytic methods could be employed for various transformations. For example, after converting the formyl chloride to a less reactive group, catalytic C-H functionalization could be used to introduce substituents at other positions on the quinoline ring. chemrxiv.org The use of catalysts can offer advantages such as higher yields, milder reaction conditions, and improved selectivity. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxyquinoline 4 Formylchloride

Vibrational Spectroscopy for Functional Group Characterization

Specific experimental infrared (IR) and Raman spectroscopic data for 2-Hydroxyquinoline-4-formylchloride are not extensively documented. However, the expected characteristic vibrational frequencies can be predicted based on the functional groups present in the molecule.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl) | 3400-3200 (broad) | Stretching |

| C=O (quinolinone) | 1680-1640 | Stretching |

| C=O (formyl chloride) | 1785-1760 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| C-Cl | 800-600 | Stretching |

Mass Spectrometric Techniques for Molecular Identification and Fragmentation Analysis

While a published mass spectrum for 2-Hydroxyquinoline-4-formylchloride is not available, the expected fragmentation pattern can be hypothesized based on its structure. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of the formyl chloride group or cleavage of the quinoline (B57606) ring system.

Integration of Experimental and Predicted Spectroscopic Data for Validation

In the absence of comprehensive experimental data, computational methods, such as Density Functional Theory (DFT), would be invaluable for predicting the spectroscopic properties of 2-Hydroxyquinoline-4-formylchloride. These theoretical calculations could provide predicted NMR chemical shifts, vibrational frequencies, and electronic transitions. The integration of such predicted data with any available experimental results would be essential for a robust validation of the compound's structure. However, no studies presenting such an integrated analysis for this specific compound were found.

Computational and Theoretical Chemistry Studies of 2 Hydroxyquinoline 4 Formylchloride

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently used to determine molecular geometries, vibrational frequencies, and properties related to chemical reactivity. For many quinoline (B57606) derivatives, DFT calculations have been instrumental in understanding their stability and reactivity patterns. molaid.com These studies often involve the analysis of frontier molecular orbitals (HOMO and LUMO) to predict the most likely sites for electrophilic and nucleophilic attack. molaid.com Reactivity descriptors such as chemical potential, hardness, and electrophilicity, derived from DFT calculations, provide further insights into the molecule's behavior in chemical reactions.

Despite the widespread use of DFT for similar compounds, specific studies detailing the electronic structure and reactivity profile of 2-Hydroxyquinoline-4-formylchloride are not found in the public domain.

Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for screening potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the ligand-protein interaction. For various quinoline derivatives, these simulations have helped to identify key interactions and guide the design of more potent inhibitors for various diseases.

A general mention of molecular docking studies in the context of SARS-CoV-2 main protease inhibitors includes 2-Hydroxyquinoline-4-formylchloride, but specific findings, binding energies, or interaction details are not provided.

Hirshfeld Surface Analysis for Intermolecular Bonding Interactions

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm, d_i, and d_e onto the surface, researchers can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces, and their relative contributions to the crystal packing. This analysis provides a "fingerprint" of the intermolecular interactions, which is valuable for understanding the solid-state properties of a compound. While this technique has been applied to many quinoline-based structures to understand their supramolecular chemistry, no specific Hirshfeld surface analysis of 2-Hydroxyquinoline-4-formylchloride has been reported.

Tautomeric Considerations and Energetics of 2-Hydroxyquinoline (B72897) Derivatives

Many 2-hydroxyquinoline derivatives can exist in different tautomeric forms, most commonly the enol (-OH) and keto (=O) forms. The relative stability of these tautomers is influenced by factors such as the solvent and the presence of other substituents. Computational studies, often using DFT, are employed to calculate the energies of these different forms and the transition states connecting them, thereby predicting the predominant tautomer under various conditions. molaid.com Understanding the tautomeric equilibrium is crucial as different tautomers can exhibit distinct chemical and biological properties.

While the tautomerism of the 2-hydroxyquinoline scaffold is a known phenomenon, specific computational studies on the tautomeric energetics of 2-Hydroxyquinoline-4-formylchloride are not available.

Quantum Mechanical (QM) and Hybrid QM/MM Approaches for Complex Systems

For large and complex systems, such as an enzyme active site containing a ligand, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. In this approach, the most chemically relevant part of the system (e.g., the ligand and key amino acid residues) is treated with a high-level QM method, while the rest of the system is described by a more computationally efficient MM force field. This allows for the accurate study of reactions and interactions in a biological environment. While QM and QM/MM are standard tools in computational chemistry, their specific application to study 2-Hydroxyquinoline-4-formylchloride in complex systems has not been documented.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. This involves identifying reactants, products, intermediates, and transition states. By calculating the energies of these species, chemists can determine the most likely reaction pathway and gain a deeper understanding of the reaction's kinetics and thermodynamics. This approach has been used to study various reactions involving quinoline derivatives. However, no computational studies on the reaction mechanisms involving 2-Hydroxyquinoline-4-formylchloride have been found in the reviewed literature.

Research Frontiers in Chemical Biology Utilizing 2 Hydroxyquinoline 4 Formylchloride Derivatives

Rational Design of Quinoline-Based Probes for Biological Systems

The rational design of fluorescent probes is a pivotal area of chemical biology, enabling the visualization and tracking of biomolecules and dynamic processes within living systems. crimsonpublishers.com The quinoline (B57606) scaffold is particularly attractive for this purpose due to its inherent fluorescence properties and synthetic versatility. nih.govresearchgate.net Scientists can engineer highly modular quinoline-based probes with specific domains for tuning photophysical properties, enhancing compound polarization, and introducing structural diversity. nih.gov This modularity allows for the creation of probes with predictable characteristics, which is crucial for high-throughput screening and various bio-imaging applications. crimsonpublishers.comnih.gov

A key strategy in the design of these probes involves the regioselective palladium-catalyzed cross-coupling, which facilitates the combinatorial development of structurally diverse fluorophores. researchgate.net This method allows for the synthesis of probes in high yields from commercially available starting materials. nih.govresearchgate.net These rationally designed probes have been successfully applied in live-cell imaging, demonstrating unique responses to intracellular conditions such as pH. nih.govresearchgate.net For instance, some quinoline-based probes exhibit a "turn-on" fluorescent response, where their emission intensity increases significantly upon binding to a target analyte or in response to a change in their microenvironment, such as viscosity. crimsonpublishers.com

The development of quinoline-based probes has addressed limitations of existing fluorophores, such as narrow Stokes shifts. nih.gov By rationally designing probes with unique recognition groups, researchers have created sensors with substantial Stokes shifts, which is advantageous for reducing self-quenching and background interference in biological imaging. nih.gov These advanced probes have been used for the sequential detection of biologically important ions like Cu²⁺ and S²⁻ in cells and even in whole organisms like zebrafish. nih.gov Furthermore, multiphoton fluorescent probes based on the quinoline structure have been developed for the selective detection of lipid droplets in living cells, offering deeper tissue penetration and lower phototoxicity. crimsonpublishers.comcrimsonpublishers.com

| Probe Type | Design Strategy | Key Feature | Application | Reference |

|---|---|---|---|---|

| Modular Quinoline Probe | Three-domain engineering for polarization, photophysics, and diversity. | Tunable photophysical properties, two-stage fluorescence response. | Live-cell imaging, intracellular pH sensing. | nih.gov |

| Two-Photon Fluorescent Probe | Incorporation of specific reactive sites. | "Off-on" response to viscosity changes. | Imaging intracellular viscosity in HeLa cells and zebrafish. | crimsonpublishers.com |

| Large Stokes Shift Probe (CuQP-1) | Inclusion of a unique Cu²⁺ ion recognition group. | Substantial Stokes shift (178 nm), sequential ion detection. | Imaging Cu²⁺ and S²⁻ ions in HT22 cells and zebrafish. | nih.gov |

| Multiphoton Fluorescent Probe (MPF) | Based on quinoline scaffold with ICT effect. | Deeper tissue penetration, lower autofluorescence. | Selective detection of lipid droplets in live cells. | crimsonpublishers.comcrimsonpublishers.com |

Modulation of Protein-Protein Interactions (PPIs) by 2-Hydroxyquinoline-4-formylchloride Scaffolds

Protein-protein interactions (PPIs) are fundamental to a vast number of biological processes, and their dysregulation is often implicated in disease. nih.gov Consequently, the development of small molecules that can modulate PPIs is a significant goal in chemical biology and drug discovery. nih.gov Molecular scaffolds provide a framework for displaying functional groups in a specific spatial orientation to disrupt these interactions. nih.gov The quinoline scaffold, derivable from 2-hydroxyquinoline-4-formylchloride, serves as a valuable starting point for creating such modulators. acs.org

One area of success has been in the development of hybrid compounds. For example, researchers have designed and synthesized steroid-quinoline hybrids by combining the frameworks of cholesterol and quinoline. acs.org These hybrids have been shown to effectively inhibit and even reverse the self-aggregation of Aβ1-42 peptides, a process central to Alzheimer's disease. acs.org This demonstrates that combining a quinoline moiety with another biologically relevant scaffold can create potent inhibitors of pathological protein aggregation. acs.org

The versatility of the quinoline scaffold also extends to targeting specific receptor families. Derivatives of quinoline have been investigated as allosteric modulators for G-protein coupled receptors (GPCRs), such as the Calcitonin gene-related peptide (CGRP) receptor, which is implicated in migraines. nih.gov Computational docking studies have shown that quinoline derivatives can bind effectively to the active site of the receptor, indicating their potential as inhibitory compounds. nih.gov Furthermore, stapled peptides, a class of conformationally constrained peptides, have been explored as PPI inhibitors. nih.gov While not directly derived from quinoline, the strategy of grafting key hydrophobic amino acids onto a stable scaffold to disrupt PPIs offers a design principle that could be applied to quinoline-based frameworks to enhance cell permeability and target engagement. nih.gov

| Scaffold/Derivative | Target PPI | Mechanism/Approach | Outcome | Reference |

|---|---|---|---|---|

| Steroid–Quinoline Hybrids | Aβ1–42 peptide self-aggregation | Framework combination of cholesterol and quinoline scaffolds. | Inhibition and reversal of protein aggregation. | acs.org |

| Quinoline Derivatives | CGRP Receptor (Class B GPCR) | Allosteric modulation. | Favorable binding to the receptor's active site, potential inhibition. | nih.gov |

| General Molecular Scaffolds | Various (e.g., in cancer, HIV) | Design of protein surface mimetics (α-helical, β-sheet). | Disruption of protein-protein interactions. | nih.gov |

Strategies for Identifying Biological Targets and Modes of Action

A critical challenge in chemical biology is to identify the specific biological targets of a small molecule and elucidate its mechanism of action (MoA). drugbank.comwiley.com For compounds derived from scaffolds like 2-hydroxyquinoline-4-formylchloride, a combination of experimental and computational strategies is employed.

A powerful experimental approach is functional proteomics. drugbank.com One such technique involves affinity chromatography, where a derivative of the quinoline compound, such as hydroxychloroquine (B89500) or primaquine, is immobilized on a solid support (e.g., Sepharose). drugbank.com A cell or tissue lysate is then passed over this support, and proteins that bind to the quinoline derivative are captured. drugbank.comresearchgate.net These interacting proteins can then be eluted, sequenced, and identified using mass spectrometry. researchgate.net This method has been successfully used to identify aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of certain quinoline drugs in human red blood cells. drugbank.com

Another strategy exploits the structural similarities between quinoline compounds and endogenous molecules like the purine (B94841) ring of ATP. drugbank.com By screening quinoline drugs against the "purine binding proteome" captured on an ATP-Sepharose column, researchers can identify proteins that bind to both ATP and the quinoline compounds through displacement affinity chromatography. drugbank.com

Computational approaches are also vital for generating target hypotheses. wiley.com When a compound shows an interesting effect in a phenotypic screen, its chemical structure can be compared to libraries of known bioactive molecules. If the compound is similar to ligands with known targets, it provides a starting point for experimental validation. wiley.com Furthermore, correlating compound sensitivity profiles across multiple cell lines with genomic or proteomic data can help to identify potential targets or pathways affected by the compound. wiley.com

Application of Computational Chemical Biology in Ligand Discovery

Computational chemical biology has become an indispensable tool for accelerating the discovery and optimization of new ligands. wiley.comku.edu For scaffolds like 2-hydroxyquinoline-4-formylchloride, computational methods are used at various stages, from initial hit identification to lead optimization. nih.gov

Molecular docking is a widely used technique to predict how a small molecule (ligand) binds to the three-dimensional structure of a protein target. nih.govresearchgate.net This method calculates the binding affinity and predicts the orientation of the ligand within the protein's binding site. researchgate.net For example, docking studies have been used to investigate the interaction of quinoline derivatives with targets like the CGRP receptor and the anticancer peptide CB1a, revealing key amino acid residues involved in the binding. nih.govnih.gov These insights are crucial for the rational design of more potent and selective inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. nih.gov By analyzing a dataset of compounds with known biological activities, 2D- and 3D-QSAR models can be built to identify the physicochemical properties and structural features that are critical for activity. nih.gov These models can then be used to predict the activity of newly designed compounds, helping to prioritize which molecules to synthesize and test. nih.govnih.gov

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-protein interaction. nih.govrsc.org By simulating the movement of atoms over time, MD can assess the stability of the predicted binding pose from docking and provide a more accurate estimation of binding affinity. nih.govrsc.org This has been used to corroborate docking results for 2,4-diphenylquinoline (B373748) derivatives as potential protein inhibitors, showing that the quinoline compounds exhibited higher stability than a reference drug. rsc.org These in silico techniques, often used in an integrated pipeline, significantly reduce the time and cost associated with discovering novel bioactive compounds by allowing researchers to screen vast virtual libraries and focus experimental efforts on the most promising candidates. nih.govnih.gov

| Computational Method | Purpose | Example Application | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding orientation and affinity of a ligand to a protein target. | Studying binding of quinoline derivatives to CGRP receptor and HIV-1 Reverse Transcriptase. | nih.govthieme-connect.com |

| QSAR (Quantitative Structure-Activity Relationship) | Identify structural features correlated with biological activity to predict potency. | Developing models for quinoline derivatives against P. falciparum. | nih.gov |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic interactions between a ligand and a protein to assess binding stability. | Confirming the stability of 2,4-diphenylquinoline complexes with the KDM4B protein. | rsc.org |

| Virtual Screening | Computationally screen large libraries of compounds to identify potential hits for a target. | Discovery of ligands for FAD synthase, a potential antimicrobial target. | ku.edunih.gov |

Contributions to Materials Science and Specialty Chemicals Research

Precursor Role in the Synthesis of Advanced Organic Materials

The rigid, planar structure of the quinoline (B57606) core makes it an attractive building block for materials with interesting photophysical properties. 2-Hydroxyquinoline-4-formylchloride serves as a precursor for creating molecules that can be used in:

Organic Light-Emitting Diodes (OLEDs) : Quinoline derivatives are often fluorescent and can be incorporated into polymers or small molecules used as emissive or charge-transport layers in OLEDs.

Sensors : The fluorescence of the quinoline moiety can be sensitive to the local environment. By attaching specific receptor groups via the acyl chloride function, chemical sensors can be designed that signal the presence of metal ions or other analytes through a change in fluorescence.

Development of Functional Quinoline-Based Specialty Chemicals

The reactive nature of the compound allows for its incorporation into a variety of specialty chemicals. For instance, it can be attached to polymer backbones to modify their properties, or used to create dyes and pigments with high thermal stability and specific color characteristics.

Exploration of Polymeric and Supramolecular Assemblies Incorporating the Quinoline Core

The ability of the quinoline ring to participate in π-π stacking and hydrogen bonding (via the 2-oxo and amide/ester groups) makes it a valuable component for building supramolecular structures. By designing molecules derived from 2-hydroxyquinoline-4-formylchloride, researchers can create self-assembling systems like liquid crystals, gels, and other ordered nanoscale architectures. These materials have potential applications in areas ranging from electronics to biotechnology.

Conclusion

Future Methodological Advancements in 2-Hydroxyquinoline-4-formylchloride Synthesis

The synthesis of 2-Hydroxyquinoline-4-formylchloride is conceptually achievable from its precursor, 2-Hydroxy-4-quinolincarboxylic acid. researchgate.net Standard laboratory procedures for the conversion of carboxylic acids to acid chlorides, such as treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), represent the most direct synthetic routes. chemguide.co.uk However, the inherent instability of formyl chlorides, which can decompose to carbon monoxide and hydrogen chloride, necessitates careful optimization of reaction conditions, likely at low temperatures. stackexchange.com

Future advancements in this area could focus on the development of milder and more selective reagents for this transformation to improve yields and minimize decomposition. Furthermore, the exploration of one-pot syntheses, starting from simpler precursors, could streamline the production of 2-Hydroxyquinoline-4-formylchloride and its derivatives.

Emerging Avenues in Computational and Theoretical Studies

Computational chemistry offers powerful tools to predict and understand the properties of molecules like 2-Hydroxyquinoline-4-formylchloride. Density Functional Theory (DFT) calculations could be employed to investigate the molecule's electronic structure, reactivity, and spectroscopic properties. stackexchange.comresearchgate.net Such studies can provide insights into the stability of the formyl chloride group and the reactivity of the quinoline (B57606) ring system.

Future computational work could focus on:

Reaction Mechanism Elucidation: Modeling the reaction pathways for the synthesis of 2-Hydroxyquinoline-4-formylchloride to identify key intermediates and transition states.

Predicting Reactivity: Simulating reactions with various nucleophiles to predict the regioselectivity and stereoselectivity of derivatization reactions.

Virtual Screening: Using the calculated properties of 2-Hydroxyquinoline-4-formylchloride and its potential derivatives to screen for interactions with biological targets or for desirable material properties.

Expanding the Interdisciplinary Scope into New Areas of Chemical Biology and Materials Science

The dual functionality of 2-Hydroxyquinoline-4-formylchloride makes it a promising candidate for applications in both chemical biology and materials science.

Chemical Biology: The 2-hydroxyquinoline moiety is a known pharmacophore with a wide range of biological activities, including antidiabetic and anti-inflammatory properties. researchgate.netresearchgate.netresearchgate.net The formyl chloride group provides a reactive handle for covalent modification of biomolecules. This opens up possibilities for designing:

Enzyme Inhibitors: The compound could be explored as an irreversible inhibitor of enzymes where a nucleophilic residue in the active site can react with the formyl chloride.

Fluorescent Probes: The quinoline core often exhibits fluorescent properties, which could be modulated upon reaction with specific biological targets, enabling the development of probes for cellular imaging.

Bioconjugation: The reactive formyl chloride can be used to attach the 2-hydroxyquinoline scaffold to proteins, nucleic acids, or other biomolecules to study their function or for targeted drug delivery.

Materials Science: Quinoline derivatives are utilized in the development of various functional materials. rsc.org The properties of 2-Hydroxyquinoline-4-formylchloride could be harnessed to create:

Novel Polymers: The formyl chloride group can participate in polymerization reactions to create novel polymers with tailored electronic and optical properties.

Functionalized Surfaces: The molecule could be used to modify the surface of materials to impart specific properties, such as hydrophobicity, biocompatibility, or catalytic activity.

Coordination Complexes: The 2-hydroxyquinoline moiety can act as a ligand for metal ions, and the formyl chloride can be used to further functionalize the resulting complexes for applications in catalysis or as luminescent materials.

Integration of High-Throughput Technologies and Automation in Quinoline Chemistry

The synthesis and screening of quinoline derivatives can be significantly accelerated through the use of high-throughput technologies and automated synthesis platforms. nih.govbritannica.comresearchgate.netacs.org Flow chemistry, in particular, offers precise control over reaction parameters, enabling the rapid optimization of reaction conditions and the synthesis of compound libraries with high purity and reproducibility. researchgate.netvapourtec.comsyrris.com

Future research in this direction could involve:

Automated Synthesis of Derivatives: Developing automated flow chemistry platforms for the synthesis of a library of 2-Hydroxyquinoline-4-formylchloride derivatives by reacting it with a diverse set of nucleophiles.

High-Throughput Screening: Integrating these automated synthesis platforms with high-throughput screening assays to rapidly evaluate the biological activity or material properties of the synthesized compounds.

Machine Learning-Assisted Discovery: Utilizing machine learning algorithms to analyze the data from high-throughput screening and guide the design of new derivatives with improved properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.